![molecular formula C14H17NO3 B6630973 2-(2,3-dihydro-1H-inden-5-yloxy)-1-(1,2-oxazolidin-2-yl)ethanone](/img/structure/B6630973.png)
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(1,2-oxazolidin-2-yl)ethanone
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Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(1,2-oxazolidin-2-yl)ethanone, also known as INDENYLIDENEMALONONITRILE (IM), is a chemical compound that has gained significant attention in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-1-(1,2-oxazolidin-2-yl)ethanone is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(1,2-oxazolidin-2-yl)ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit bacterial growth. It has also been found to have a low toxicity profile, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(2,3-dihydro-1H-inden-5-yloxy)-1-(1,2-oxazolidin-2-yl)ethanone is its low toxicity profile, making it a safe compound to use in lab experiments. It also has a high purity, making it easy to work with. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many future directions for research on 2-(2,3-dihydro-1H-inden-5-yloxy)-1-(1,2-oxazolidin-2-yl)ethanone. One area of research is the development of new drugs for the treatment of cancer, arthritis, and bacterial infections. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of new therapies for various diseases. Additionally, research could be conducted to improve the solubility of this compound in water, making it easier to use in experiments.
Synthesis Methods
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(1,2-oxazolidin-2-yl)ethanone has been synthesized using various methods. One of the most popular methods is the reaction of 2,3-dihydro-1H-inden-5-ol with ethyl chloroformate, followed by reaction with 2-amino-2-methyl-1-propanol and subsequent oxidation using 30% hydrogen peroxide. This method yields 2-(2,3-dihydro-1H-inden-5-yloxy)-1-(1,2-oxazolidin-2-yl)ethanone with a purity of up to 99%.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(1,2-oxazolidin-2-yl)ethanone has been extensively studied for its scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer, arthritis, and bacterial infections.
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(1,2-oxazolidin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-7-2-8-18-15)10-17-13-6-5-11-3-1-4-12(11)9-13/h5-6,9H,1-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFFFOBOTGQBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(1,2-oxazolidin-2-yl)ethanone |
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